(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
“(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a synthetic organic compound featuring a benzofuran core substituted with a 4-bromobenzylidene group at position 2 and a morpholine-4-carboxylate ester at position 4. This compound belongs to a class of benzofuran derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
The morpholine ring contributes to solubility and hydrogen-bonding interactions, which may influence bioavailability and target binding. Structural elucidation of such compounds typically employs X-ray crystallography, often facilitated by software like SHELXL or ORTEP-3 for refining and visualizing molecular geometries .
Properties
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSPNEMKDHXKOH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Limitations
The target compound’s unique profile positions it as a lead candidate for anticancer drug development. However, its moderate solubility and metabolic stability require optimization. Comparative studies with analogues suggest that halogen and heterocycle modifications are promising avenues for structure-activity relationship (SAR) exploration.
Limitations :
- Limited in vivo data for the target compound.
- Most comparisons rely on computational or in vitro studies; clinical relevance remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
